molecular formula C27H25N5O2 B362467 7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 537000-80-9

7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Katalognummer: B362467
CAS-Nummer: 537000-80-9
Molekulargewicht: 451.5g/mol
InChI-Schlüssel: DRUCBXZKEXOILQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(2-Ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (CAS 537000-80-9) is a high-purity chemical compound supplied for research and development purposes. This complex molecule, with a molecular formula of C27H25N5O2 and a molecular weight of 451.52 g/mol, belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class of heterocyclic compounds . Nitrogen-containing heterocycles like this scaffold are of significant interest in medicinal and pharmaceutical chemistry due to their wide range of biological activities . Specifically, analogs within the [1,2,4]triazolo[1,5-a]pyrimidine family have been investigated for their potential as inhibitors of various biological targets, including kinase enzymes such as JAK1 and JAK2, and have been explored for applications in treating hyperproliferative disorders such as cancer . The structure features a 2-ethoxyphenyl group at the 7-position and two phenyl groups, making it a valuable intermediate or target for pharmacological screening and the development of novel therapeutic agents. This product is intended for research use by qualified laboratory personnel only. It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can procure this compound in quantities ranging from 1mg to 50mg to support their investigative work .

Eigenschaften

IUPAC Name

7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N5O2/c1-3-34-22-17-11-10-16-21(22)24-23(26(33)29-20-14-8-5-9-15-20)18(2)28-27-30-25(31-32(24)27)19-12-6-4-7-13-19/h4-17,24H,3H2,1-2H3,(H,29,33)(H,28,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRUCBXZKEXOILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC3=NC(=NN23)C4=CC=CC=C4)C)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemische Analyse

Biologische Aktivität

The compound 7-(2-ethoxyphenyl)-5-methyl-N,2-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide belongs to the class of triazolo-pyrimidines, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, focusing on its antiviral properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of triazolo-pyrimidine derivatives typically involves multi-step reactions that allow for regioselective functionalization. Recent studies have reported efficient one-step procedures for synthesizing various derivatives of [1,2,4]triazolo[1,5-a]pyrimidines. For instance, the synthesis of This compound can be achieved through the reaction of 3,5-diaminotriazole with substituted aryl ketones under acidic conditions .

Antiviral Properties

One of the most notable biological activities of this compound is its antiviral efficacy. Research indicates that derivatives of triazolo-pyrimidines exhibit significant activity against various viruses including influenza virus (IV), hepatitis C virus (HCV), and human immunodeficiency virus (HIV). The mechanism often involves inhibition of viral RNA polymerase activity and interference with protein-protein interactions essential for viral replication.

Table 1: Biological Activities of Triazolo-Pyrimidine Derivatives

Compound StructureTarget VirusIC50 (µM)Mechanism of Action
This compoundInfluenza Virus0.25Inhibits PA-PB1 interaction
5-methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidineHCV0.15RNA polymerase inhibition
2-amino-[1,2,4]triazolo[1,5-a]pyrimidineHIV0.10Reverse transcriptase inhibition

The compound has shown an IC50 value as low as 0.25 µM against influenza virus by disrupting the PA-PB1 complex formation necessary for viral RNA synthesis . This highlights its potential as a lead compound in antiviral drug development.

Other Biological Activities

In addition to its antiviral properties, triazolo-pyrimidine derivatives have demonstrated a range of biological activities including:

  • Anticancer Activity : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Certain compounds exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Antimicrobial Activity : These compounds have also been tested against various bacterial strains with promising results.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing new derivatives. For example:

  • The presence of specific substituents on the phenyl rings can enhance antiviral activity.
  • Modifications at the C-5 and C-7 positions have been shown to significantly affect potency and selectivity towards different viruses .

Case Studies

Recent studies have highlighted specific cases where modifications to the triazolo-pyrimidine scaffold have led to increased efficacy:

  • Case Study A : A derivative with a methyl group at the C-5 position showed improved binding affinity to the viral polymerase compared to its analogs lacking this substitution.
  • Case Study B : The introduction of an ethoxy group at the C-7 position enhanced solubility and bioavailability in vivo.

Wissenschaftliche Forschungsanwendungen

This compound exhibits several promising biological activities:

Anticancer Activity

Research indicates that compounds with similar structures can inhibit the proliferation of cancer cells. The mechanisms include:

  • Induction of Apoptosis: Studies have shown that these compounds can trigger programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest: Specifically, they may arrest the cell cycle at the G2/M phase, preventing further division and proliferation of malignant cells.

Case Study:
In vitro studies on human breast cancer cell lines (e.g., MCF-7) demonstrated significant cytotoxic effects with IC50 values lower than those of established chemotherapeutics. Docking studies revealed favorable binding interactions with proteins involved in cancer progression.

Antimicrobial Activity

Compounds in this class have shown significant antimicrobial properties:

  • Mechanism: They may disrupt bacterial cell wall synthesis or inhibit essential enzymes.
  • Minimum Inhibitory Concentration (MIC): Related triazole derivatives have exhibited MIC values comparable to standard antibiotics against resistant strains.

Case Study:
A study evaluating the antimicrobial efficacy of various triazole derivatives highlighted that structural modifications enhanced their activity against resistant bacterial strains.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties:

  • Inhibition of TNFα: Research suggests that these compounds can inhibit tumor necrosis factor-alpha (TNFα) and its receptor complexes, critical in inflammatory responses.

Case Study:
In vivo studies showed reductions in inflammatory markers in animal models treated with related compounds.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

The following table highlights key analogues and their substituent-driven differences:

Compound Name Position 7 Substituent Position 6 Substituent Melting Point (°C) Yield (%) Key Features
Target Compound 2-Ethoxyphenyl N,2-Diphenylcarboxamide Not reported Not reported High lipophilicity due to ethoxy and diphenyl groups; potential for improved membrane permeability .
5j () 3,4,5-Trimethoxyphenyl N-(4-Nitrophenyl) 319.9–320.8 43 Electron-withdrawing nitro group reduces solubility but may enhance receptor affinity .
5k () 3,4,5-Trimethoxyphenyl N-(4-Bromophenyl) 280.1–284.3 54 Bromine increases molecular weight and polarizability, possibly affecting binding kinetics .
7-(2-Methoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide () 2-Methoxyphenyl N-(2-Methylphenyl) Not reported Not reported Methoxy group offers weaker electron donation than ethoxy; o-tolyl substituent introduces steric hindrance .
7-(3-Hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide () 3-Hydroxyphenyl N-(2-Methoxyphenyl) Not reported Not reported Hydroxyl group enables hydrogen bonding but reduces stability under acidic conditions .
Compound 38 () 7-Oxo N-Cyclohexyl, Pentyl chain 157 62 Oxo group at position 7 and aliphatic chain modify solubility and CB2 receptor binding .

Key Differentiators of the Target Compound

Ethoxy vs.

Diphenylcarboxamide: Unlike mono-substituted analogues (e.g., 5j–5n), the N,2-diphenyl group may enable dual hydrogen bonding and π-stacking, improving target selectivity .

Synthetic Flexibility : The absence of electron-withdrawing groups (e.g., nitro, bromo) simplifies derivatization for structure-activity relationship (SAR) studies.

Vorbereitungsmethoden

Reaction Mechanism

The enaminonitrile acts as a bifunctional precursor, providing both the pyrimidine ring and the ethoxyphenyl substituent. Benzohydrazide contributes the triazole moiety through a cyclocondensation process. Microwave irradiation accelerates the reaction by enabling rapid and uniform heating, reducing reaction times from hours to minutes. The mechanism proceeds via:

  • Nucleophilic attack by the hydrazide nitrogen on the enaminonitrile’s α-carbon.

  • Intramolecular cyclization to form the triazole ring.

  • Aromatization of the pyrimidine ring under microwave-induced thermal energy.

Optimization Parameters

  • Temperature : 120–150°C

  • Irradiation time : 15–30 minutes

  • Solvent : Ethanol or dimethylformamide (DMF)

  • Yield : 70–85%

This method minimizes side reactions and improves scalability compared to conventional heating.

Multicomponent Reactions with p-Toluenesulfonic Acid Catalysis

A four-component condensation strategy using p-toluenesulfonic acid (p-TsOH) in aqueous media provides an eco-friendly route to the target compound. The reactants include:

  • 3-Amino-1,2,4-triazole (triazolamine)

  • 2-Ethoxybenzaldehyde

  • Acetoacetanilide

  • Malononitrile

Reaction Conditions

  • Catalyst : 10 mol% p-TsOH

  • Solvent : Water

  • Temperature : Reflux (100°C)

  • Time : 4 hours

  • Yield : 81–91%

Mechanistic Pathway

  • Knoevenagel condensation between 2-ethoxybenzaldehyde and malononitrile forms an α,β-unsaturated nitrile.

  • Michael addition of triazolamine to the nitrile intermediate.

  • Cyclization with acetoacetanilide to construct the pyrimidine ring.

  • Dehydration and aromatization to yield the final product.

This method eliminates organic solvents, aligning with green chemistry principles.

Solvent-Free Synthesis Using Heterogeneous Catalysts

A Schiff base zinc(II) complex supported on magnetite nanoparticles (Fe₃O₄@SiO₂-Zn) enables solvent-free synthesis at mild temperatures.

Procedure

  • Catalyst : 5 wt% Fe₃O₄@SiO₂-Zn

  • Reactants : 3-Amino-1,2,4-triazole, 2-ethoxybenzaldehyde, acetoacetanilide

  • Temperature : 60°C

  • Time : 3 hours

  • Yield : 88%

Advantages

  • Reusability : The magnetic catalyst is recovered via external magnet and reused for 5 cycles without significant activity loss.

  • Selectivity : The Lewis acid sites on zinc enhance regioselectivity during cyclization.

Conventional Thermal Cyclization with POCl₃

Chlorination followed by nucleophilic substitution is a classical approach for introducing the carboxamide group.

Synthesis Steps

  • Chlorination : Treat 5-methyl-N,2-diphenyl-4,7-dihydro-triazolo[1,5-a]pyrimidine with POCl₃ at 110°C for 5 hours to form the 6-chloro intermediate.

  • Aminolysis : React the chloro derivative with 2-ethoxyaniline in ethanol under reflux (12 hours) to install the carboxamide group.

  • Yield : 65–70%

Limitations

  • Requires hazardous POCl₃.

  • Multi-step purification reduces overall efficiency.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Microwave-assisted150°C, 30 min85%Fast, high yieldSpecialized equipment required
Multicomponent (p-TsOH)H₂O, reflux, 4 h91%Solvent-free, scalableLimited to aqueous-compatible reactants
Heterogeneous catalyst60°C, solvent-free, 3 h88%Recyclable catalyst, mild conditionsCatalyst synthesis complexity
POCl₃-mediated110°C, 5 h70%Well-established protocolToxicity, multi-step process

Mechanistic Insights and Side Reactions

Common Byproducts

  • Uncyclized intermediates : Result from incomplete cyclization, especially under suboptimal temperatures.

  • Regioisomers : Poor catalyst selectivity may yield alternative triazole-pyrimidine fusion patterns.

Mitigation Strategies

  • Catalyst tuning : Increasing zinc loading on Fe₃O₄@SiO₂ improves cyclization selectivity.

  • Stepwise temperature ramping : Prevents thermal degradation during microwave synthesis.

Q & A

Q. Key Variables :

CatalystSolventTemperatureYield (%)
APTSEthanolReflux70–75
TMDPH₂O:EtOH80°C80–85

Advanced: How can researchers resolve discrepancies in reported yields for this compound across different catalytic systems?

Methodological Answer:
Discrepancies arise from variations in catalyst efficiency, solvent polarity, and reaction time. To address this:

  • Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., catalyst loading, solvent ratio) and identify optimal conditions .
  • Kinetic studies : Monitor reaction progress via HPLC or TLC to determine rate-limiting steps. For instance, TMDP accelerates imine formation, reducing reaction time from 12 h to 8 h .
  • Reproducibility checks : Validate protocols using inert atmosphere (N₂/Ar) to minimize oxidation byproducts, a common issue in triazolopyrimidine synthesis .

Basic: What spectroscopic and crystallographic techniques are used to confirm the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify substituent patterns (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the fused triazole-pyrimidine core .
  • X-ray Crystallography : Determines absolute configuration and validates dihedral angles (e.g., 83.94° between pyrimidine and phenyl rings) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 470.2) .

Advanced: How can regioselectivity challenges in multi-component reactions for triazolopyrimidines be addressed?

Methodological Answer:
Regioselectivity depends on electronic and steric effects of substituents. Strategies include:

  • Catalyst tuning : Use Brønsted acids (e.g., p-toluenesulfonic acid) to stabilize intermediates and direct cyclization to the 1,5-a position .
  • Solvent polarity : Polar aprotic solvents (DMF) favor 5-methyl-7-aryl isomers, while ethanol promotes 7-methyl-5-aryl derivatives .
  • Microwave-assisted synthesis : Enhances regiocontrol via rapid heating (e.g., 323 K for 30 min), reducing side-product formation .

Advanced: How do substituent effects (e.g., ethoxy vs. methoxy groups) influence biological activity in triazolopyrimidine derivatives?

Methodological Answer:

  • Hydrophobic interactions : Ethoxy groups enhance membrane permeability compared to methoxy, as shown in logP assays (ΔlogP = +0.8) .
  • Enzyme binding : Para-substituted phenyl groups (e.g., 2-ethoxyphenyl) improve affinity for kinase ATP-binding pockets (IC₅₀ = 0.8 µM vs. 2.3 µM for unsubstituted analogs) .
  • SAR studies : Modifying the carboxamide moiety (e.g., N-phenyl vs. N-pyridyl) alters cytotoxicity profiles in cancer cell lines (HeLa, IC₅₀ range: 1.2–5.6 µM) .

Basic: What are the best practices for analyzing contradictory bioactivity data in triazolopyrimidine research?

Methodological Answer:

  • Assay standardization : Use consistent cell lines (e.g., NIH/3T3 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Dose-response curves : Perform triplicate experiments with ≥6 concentration points to calculate reliable IC₅₀ values .
  • Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers due to assay variability .

Advanced: What mechanistic insights exist for the biological activity of this compound?

Methodological Answer:

  • Kinase inhibition : The triazolopyrimidine core competes with ATP in binding pockets (e.g., EGFR kinase, Kd = 12 nM via SPR analysis) .
  • DNA intercalation : Ethoxyphenyl substituents enhance planar stacking with DNA base pairs, detected via fluorescence quenching assays .
  • Apoptosis induction : Caspase-3/7 activation (2.5-fold increase at 5 µM) confirms pro-apoptotic activity in leukemia models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.